5-bromo-N-(1-phenylpropyl)nicotinamide
Description
5-Bromo-N-(1-phenylpropyl)nicotinamide is a nicotinamide derivative characterized by a bromine substituent at the 5-position of the pyridine ring and an N-(1-phenylpropyl) side chain. This compound belongs to a class of molecules where modifications to the nicotinamide scaffold influence physicochemical properties, bioavailability, and biological activity. The 1-phenylpropyl substituent introduces steric bulk and lipophilicity, which may impact solubility and metabolic stability compared to simpler alkyl or aryl analogs.
Properties
IUPAC Name |
5-bromo-N-(1-phenylpropyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-2-14(11-6-4-3-5-7-11)18-15(19)12-8-13(16)10-17-9-12/h3-10,14H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSONOHQUYCWEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in the amine substituent attached to the nicotinamide core. These variations significantly alter molecular properties:
Notes:
- The 1-phenylpropyl group in the target compound provides moderate lipophilicity compared to pyridinylmethyl (polar) and trifluoromethylsulfanylethyl (highly lipophilic) substituents.
- Bromine at the 5-position is conserved across analogs, suggesting its critical role in electronic modulation or binding interactions.
Analytical Differentiation
Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) methods enable precise differentiation of nicotinamide analogs. Key parameters include:
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